

4-Methoxy-3,5-dimethylbenzimidamide in vivo administration protocols in animal models

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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylbenzimidamide

Cat. No.: B2779571

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No In Vivo Administration Protocols Found for 4-Methoxy-3,5-dimethylbenzimidamide

Following a comprehensive search of publicly available scientific literature, no specific in vivo administration protocols, quantitative data, or established signaling pathways for the compound "4-Methoxy-3,5-dimethylbenzimidamide" could be identified. This suggests that the compound may be a novel chemical entity, a rarely studied intermediate, or that research involving its use in animal models has not been published in accessible databases.

The search results did, however, yield information on structurally similar compounds, primarily related to the proton-pump inhibitor Omeprazole and its derivatives. These compounds share a benzimidazole core and methoxy substitutions, but differ significantly from the requested chemical structure. Key related compounds found include:

- Omeprazole: Chemically known as 5-Methoxy-2-[[[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[1]
- Esomeprazole: The S-enantiomer of Omeprazole.[2]
- Ufiprazole: An impurity related to Omeprazole, with the chemical name 5-Methoxy-2-[[[4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphonyl]-1H-benzimidazole.[3]

- Metabolites and related structures of Omeprazole.[4]

These compounds are primarily investigated for their role in inhibiting gastric acid secretion.[1] It is crucial to note that structural similarity does not guarantee similar biological activity, safety profiles, or effective administration protocols. The specific arrangement and nature of the chemical groups in "**4-Methoxy-3,5-dimethylbenzimidamide**" would dictate its unique pharmacological and toxicological properties.

Due to the absence of specific data for "**4-Methoxy-3,5-dimethylbenzimidamide**," it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations of its biological pathways. Any attempt to extrapolate from related but distinct compounds would be scientifically unsound and potentially misleading for research and development professionals.

Researchers interested in this specific compound would likely need to undertake foundational de novo studies, including physicochemical characterization, in vitro assays to determine potential biological targets, and subsequent exploratory in vivo studies to establish pharmacokinetic profiles, tolerability, and appropriate administration protocols in animal models.

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References

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- 2. 5-Methoxy-2-[[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole N-oxide | 176219-04-8 | IM57921 [biosynth.com]
- 3. 5-Methoxy-2-[[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphonyl]-1H-benzimidazole (Ufiprazole) [lgcstandards.com]

- 4. 5-Methoxy-2-[[[4-Methoxy-3,5-diMethyl-2-pyridinyl)Methyl]thio]-1H-benziMidazole N-Oxide | 142885-92-5 [chemicalbook.com]
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